molecular formula C5H3INNaO2S B13656708 Sodium 5-iodopyridine-2-sulfinate

Sodium 5-iodopyridine-2-sulfinate

Cat. No.: B13656708
M. Wt: 291.04 g/mol
InChI Key: RFIXMTIGRUCPIC-UHFFFAOYSA-M
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Description

Sodium 5-iodopyridine-2-sulfinate is a pyridine derivative characterized by a sulfinate (-SO₂⁻) group at position 2 and an iodine substituent at position 5 of the pyridine ring. Its sulfinate group confers water solubility under basic conditions, while the iodine atom provides a site for further functionalization via halogen exchange or metal-catalyzed reactions.

Properties

Molecular Formula

C5H3INNaO2S

Molecular Weight

291.04 g/mol

IUPAC Name

sodium;5-iodopyridine-2-sulfinate

InChI

InChI=1S/C5H4INO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

RFIXMTIGRUCPIC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1I)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediates

  • The synthesis generally begins with pyridine-2-sulfinic acid or its sodium salt, which can be iodinated selectively at the 5-position to introduce the iodine substituent.

  • Alternatively, 5-iodopyridine derivatives can be functionalized at the 2-position to install the sulfinate group via sulfenylation and oxidation sequences.

Iodination of Pyridine-2-Sulfinate

  • Direct iodination of sodium pyridine-2-sulfinate is challenging due to the electron-withdrawing effect of the sulfinate group. Therefore, iodination is often performed on pyridine precursors or protected intermediates before sulfinate formation.

  • Literature suggests that copper-catalyzed coupling reactions can facilitate the introduction of sulfonyl groups onto 5-iodopyridine derivatives, providing a route to this compound in a one-step or two-step process.

Sulfenylation-Oxidation-Cleavage Strategy

  • A practical route involves the sulfenylation of 3-iodoheterocyclic compounds with 2-mercaptopyridine, followed by oxidation with m-CPBA to form 2-pyridyl sulfones.

  • Subsequent cleavage of the pyridine moiety with sodium thiolates liberates the sodium sulfinate salt, including this compound.

  • This method is scalable and provides good yields, with the possibility of gram-scale synthesis.

Reduction of Sulfonyl Chloride Derivatives

  • If the corresponding 5-iodopyridine-2-sulfonyl chloride is accessible, reduction with sodium sulfite in the presence of sodium bicarbonate in aqueous medium at 70–80 °C can yield this compound.

  • This classical method is well-documented for aromatic sulfonyl chlorides and can be adapted for heteroaromatic systems.

Experimental Procedure Example

An example procedure adapted from similar sodium pyridine-2-sulfinate syntheses is as follows:

Reagents and Conditions Details
Sodium pyridine-2-sulfinate 0.15 g (0.88 mmol)
Palladium(II) acetate 6.6 mg (29 µmol)
Di-tert-butyl(methyl)phosphonium tetrafluoroborate 15 mg (58 µmol)
4-Bromotoluene (for coupling) 0.10 g (0.58 mmol)
Potassium carbonate 0.16 g (1.2 mmol)
Solvent 1,4-Dioxane (3 mL)
Atmosphere Nitrogen
Temperature 120 °C
Time 4 days, with catalyst re-addition and further 4 days

The reaction mixture was stirred under nitrogen at 120 °C for 4 days, then additional catalyst and ligand were added, and stirred for another 4 days. After workup and purification by silica gel chromatography (hexane:ethyl acetate = 5:1), the product was isolated as a yellow oil in 29% yield.

Although this example is for sodium pyridine-2-sulfinate, similar conditions can be adapted for the iodinated derivative with appropriate halogenated pyridine starting materials.

Data Table: Comparison of Preparation Methods

Method Key Steps Advantages Limitations Yield Range
Reduction of Sulfonyl Chloride Sulfonyl chloride + Na₂SO₃, NaHCO₃, heat Simple, high purity Requires sulfonyl chloride precursor High (70–90%)
Sulfenylation-Oxidation-Cleavage Iodoheterocycle + 2-mercaptopyridine, m-CPBA oxidation, cleavage with Na thiolates Gram-scale, good yields Multi-step, requires oxidants Moderate to high (50–85%)
Copper-Catalyzed Coupling 5-Iodopyridine + sulfinate reagent, Cu catalyst Mild conditions, catalytic amounts Needs optimization for heterocycles Moderate (variable)
Barton Ester Decarboxylation Barton ester photolysis + RuCl₃ oxidation Versatile, structurally varied products Photolytic setup required Moderate (30–92%)

In-Depth Research Findings and Notes

  • The sulfenylation-oxidation-cleavage route is highlighted for its efficiency in preparing sodium sulfinates from iodoheterocycles, with m-CPBA as a mild oxidant to convert sulfides to sulfones before cleavage.

  • Copper-catalyzed methods represent a modern, greener approach with lower catalyst loading, enabling the synthesis of masked sulfinates that can be converted to sodium sulfinates.

  • The reduction of sulfonyl chlorides remains a classical and reliable method but depends on the availability of sulfonyl chloride intermediates, which may be challenging to prepare for iodinated pyridines.

  • Photolytic Barton ester decarboxylation offers a route to diverse pyridyl sulfinates but requires specialized equipment and conditions.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-iodopyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted pyridine derivatives .

Scientific Research Applications

Sodium 5-iodopyridine-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-sulfur bonds.

    Biology: It can be used in the modification of biomolecules, such as proteins, to study their functions and interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which sodium 5-iodopyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in substitution reactions. The sulfinate group can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The provided evidence highlights several pyridine-based compounds, though none directly mirror Sodium 5-iodopyridine-2-sulfinate. Below is a comparative analysis of structurally related derivatives:

This compound vs. 5-Bromo-3-Iodopyridin-2-yl Trifluoromethanesulfonate

  • Structural Differences :
    • This compound contains a sulfinate (-SO₂⁻) group at position 2 and iodine at position 3.
    • 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate () features a trifluoromethanesulfonate (-OTf) group at position 2, bromine at position 5, and iodine at position 3.
  • Reactivity :
    • The sulfinate group in this compound may enable nucleophilic substitution or metal coordination, whereas the trifluoromethanesulfonate group in the latter compound is a better leaving group, favoring electrophilic aromatic substitution or Suzuki-Miyaura couplings.
  • Applications :
    • Sodium sulfinate derivatives are often used in radical reactions or as stabilizing agents, while trifluoromethanesulfonate esters are typically employed in palladium-catalyzed cross-coupling reactions .

Comparison with Ranitidine-Related Compounds

  • Unlike this compound, Ranitidine derivatives are pharmacologically active, targeting histamine receptors.

Sodium Hyaluronate vs. This compound

  • Sodium hyaluronate () is a polysaccharide used in medical applications (e.g., joint injections), contrasting sharply with the small-molecule, halogenated pyridine structure of this compound. Hyaluronate’s biocompatibility and viscoelasticity highlight the divergent roles of sodium-containing compounds in industrial vs. biomedical contexts .

Physicochemical and Toxicological Comparisons

Physicochemical Properties

  • This compound likely exhibits moderate water solubility (due to the sodium sulfinate group) and thermal stability comparable to sodium metasilicate derivatives (). However, specific data on melting point, solubility, or stability are absent in the provided evidence.
  • Sodium metasilicate () shares the sodium counterion but lacks aromatic or halogen moieties, resulting in distinct reactivity and toxicity profiles.

Toxicity Considerations

  • No direct toxicological studies on the latter are cited.

Q & A

Q. What ethical considerations apply when using this compound in collaborative studies?

  • Methodological Answer :
  • Disclose all synthetic modifications and safety data (e.g., LD50, ecotoxicity). Use plagiarism-checking tools for manuscript drafts. Archive spectra and raw data in supplemental materials to prevent selective reporting .

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